molecular formula C14H17N5O2 B11040006 1,3-dimethyl-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

1,3-dimethyl-6-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11040006
M. Wt: 287.32 g/mol
InChI Key: ACAWXHXLLZRHOV-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-6-(3-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE is a complex organic compound that belongs to the class of pyrimidopyrimidines. . The structure of this compound includes a pyrimidine ring fused with another pyrimidine ring, which is further substituted with a pyridylmethyl group.

Preparation Methods

The synthesis of 1,3-DIMETHYL-6-(3-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Chemical Reactions Analysis

1,3-DIMETHYL-6-(3-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-6-(3-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as phosphodiesterase, dihydrofolate reductase, and various kinases, including RAF kinase and P38 protein kinase . These interactions can lead to the modulation of cellular processes such as cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

1,3-DIMETHYL-6-(3-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE can be compared with other similar compounds, such as:

The uniqueness of 1,3-DIMETHYL-6-(3-PYRIDYLMETHYL)-5,6,7,8-TETRAHYDROPYRIMIDO[4,5-D]PYRIMIDINE-2,4(1H,3H)-DIONE lies in its fused pyrimidopyrimidine structure and the presence of the pyridylmethyl group, which imparts specific biological activities and chemical reactivity.

Properties

Molecular Formula

C14H17N5O2

Molecular Weight

287.32 g/mol

IUPAC Name

1,3-dimethyl-6-(pyridin-3-ylmethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H17N5O2/c1-17-12-11(13(20)18(2)14(17)21)8-19(9-16-12)7-10-4-3-5-15-6-10/h3-6,16H,7-9H2,1-2H3

InChI Key

ACAWXHXLLZRHOV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CN(CN2)CC3=CN=CC=C3)C(=O)N(C1=O)C

Origin of Product

United States

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